molecular formula C19H18ClN3O4S B2552737 3-((4-chlorophenyl)thio)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide CAS No. 899982-64-0

3-((4-chlorophenyl)thio)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide

Cat. No.: B2552737
CAS No.: 899982-64-0
M. Wt: 419.88
InChI Key: MWUXPTAJFUTCRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-chlorophenyl)thio)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide is a novel synthetic compound designed for pharmacological research, integrating two privileged medicinal chemistry scaffolds: the 1,3,4-oxadiazole ring and a (phenylthio)propanamide linker. The 1,3,4-oxadiazole nucleus is a thermostable, five-membered heterocycle known for its versatile biological profile and is a key structural component in several investigational and approved drugs . This moiety is extensively documented in scientific literature for its potent antiproliferative activities, demonstrating efficacy against a diverse panel of cancer cell lines through multiple mechanisms. These mechanisms include the inhibition of critical cancer-associated enzymes such as thymidylate synthase, topoisomerase II, histone deacetylase (HDAC), and telomerase, which are vital for DNA synthesis and cell proliferation . The 3,4-dimethoxyphenyl substituent on the oxadiazole ring is a common pharmacophore that can enhance molecular interaction with enzymatic targets. Furthermore, molecular hybridization of the 1,3,4-oxadiazole scaffold with other anticancer pharmacophores is a established strategy to develop agents that act on multiple pathways simultaneously, potentially overcoming drug resistance . The compound's structure also suggests potential for antiviral investigation, as related 1,3,4-thiadiazole sulfonamide derivatives have shown activity against viruses like the tobacco mosaic virus, indicating that this class of compounds can be optimized for agricultural or biomedical antiviral applications . This product is provided as a high-purity solid for research purposes only. It is intended for use in established in vitro assays to explore its mechanism of action, perform structure-activity relationship (SAR) studies, and evaluate its therapeutic potential in areas such as oncology and virology. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4S/c1-25-15-8-3-12(11-16(15)26-2)18-22-23-19(27-18)21-17(24)9-10-28-14-6-4-13(20)5-7-14/h3-8,11H,9-10H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUXPTAJFUTCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((4-chlorophenyl)thio)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide (CAS Number: 899982-64-0) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, efficacy against various diseases, and structural characteristics.

Chemical Structure and Properties

The molecular formula of 3-((4-chlorophenyl)thio)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide is C19H18ClN3O4SC_{19}H_{18}ClN_{3}O_{4}S, with a molecular weight of 419.9 g/mol. The compound features a 1,3,4-oxadiazole ring known for its diverse biological activities.

PropertyValue
Molecular FormulaC19H18ClN3O4S
Molecular Weight419.9 g/mol
CAS Number899982-64-0

The biological activity of this compound is primarily attributed to the oxadiazole moiety, which has been shown to exhibit significant anticancer properties. Research indicates that derivatives of 1,3,4-oxadiazoles can interact with various biological targets:

  • Inhibition of Enzymes : The compound may inhibit critical enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylase (HDAC) .
  • Antiproliferative Effects : Studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells through multiple pathways including the modulation of growth factors and kinases .

Biological Activity in Cancer Research

Recent studies have highlighted the anticancer potential of compounds similar to 3-((4-chlorophenyl)thio)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide. For instance:

  • Cytotoxicity Studies : Various derivatives have been tested against different cancer cell lines. The results have shown promising cytotoxic effects with IC50 values indicating significant potency against malignant cells.
  • Molecular Docking Studies : Computational analyses suggest that these compounds can effectively bind to target proteins involved in cancer pathways, providing a rationale for their observed biological activities .

Case Studies

A notable study explored the structure-activity relationship (SAR) of oxadiazole derivatives. The findings indicated that modifications to the oxadiazole ring could enhance anticancer activity while reducing toxicity .

Table: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)10HDAC Inhibition
Compound BA549 (Lung Cancer)15Thymidylate Synthase Inhibition
3-((4-chlorophenyl)...HeLa (Cervical Cancer)8Apoptosis Induction via Growth Factor Modulation

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence suggesting that compounds containing the oxadiazole scaffold may also possess antimicrobial activity. This is particularly relevant in the context of drug-resistant infections where new therapeutic agents are urgently needed.

Scientific Research Applications

1. Anticancer Applications

The oxadiazole moiety in this compound is significant for its anticancer properties. Research indicates that derivatives of oxadiazoles can inhibit critical enzymes involved in cancer cell proliferation. Notable mechanisms include:

  • Inhibition of Enzymes : The compound may inhibit thymidylate synthase and histone deacetylase (HDAC), both of which are crucial for cancer cell survival and proliferation.
  • Induction of Apoptosis : Studies have shown that compounds similar to this one can induce apoptosis in various cancer cell lines through modulation of growth factors and signaling pathways.

Case Study: Cytotoxicity and Mechanism of Action

A study evaluated the cytotoxic effects of related oxadiazole derivatives against several cancer cell lines. The results indicated:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-710HDAC Inhibition
Compound BA54915Thymidylate Synthase Inhibition
3-((4-chlorophenyl)...HeLa8Apoptosis Induction via Growth Factor Modulation

The above table summarizes the anticancer activity observed in vitro, showcasing the potential efficacy of 3-((4-chlorophenyl)thio)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide against cervical cancer cells.

2. Antimicrobial Applications

Emerging evidence suggests that this compound may also exhibit antimicrobial properties. The oxadiazole scaffold has been associated with activity against various pathogens, which is particularly relevant in light of increasing antibiotic resistance.

Antimicrobial Activity Overview

Research has highlighted the antimicrobial potential of oxadiazole derivatives through various assays. For instance:

  • In Vitro Studies : Compounds similar to this one have shown promising results against both Gram-positive and Gram-negative bacteria.
Microbial StrainActivity Observed
Staphylococcus aureusSignificant Inhibition
Escherichia coliModerate Inhibition

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for enhancing the efficacy of the compound. Modifications to the oxadiazole ring have been shown to improve anticancer activity while potentially reducing toxicity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Table 1: Key Structural Features and Physical Properties
Compound Name Substituents on Oxadiazole Amide Substituent Melting Point (°C) Molecular Weight (g/mol) Bioactivity
Target Compound 3,4-Dimethoxyphenyl 4-Chlorophenylthio Not reported ~462.92 (calculated) Anticonvulsant potential*
(2E)-3-(4-Chlorophenyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)but-2-enamide () 3,4-Dimethoxyphenyl 4-Chlorophenyl (α,β-unsaturated) Not reported ~448.89 (calculated) Anticonvulsant
3-[(5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-oxadiazol-2-yl)sulfanyl]-N-(2-ethylphenyl)propanamide (7k, ) Sulfonylpiperidinyl 2-Ethylphenyl 66–68 535 Not reported
N-(5-Methyl-1,3-thiazol-2-yl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide (8e, ) Phenyl 5-Methylthiazolyl 117–118 350.43 Alkaline phosphatase inhibition

Notes:

  • Melting points vary widely: Bulky substituents (e.g., sulfonylpiperidinyl in 7k) reduce melting points, while planar aromatic systems (e.g., thiazole in 8e) increase them .

Bioactivity and Functional Group Influence

  • Anticonvulsant Activity : The target compound's structural analog () shows significant activity in the maximal electroshock seizure (MES) test, attributed to the 3,4-dimethoxyphenyl group’s ability to modulate neuronal ion channels .
  • Enzyme Inhibition : Compounds like 8e () inhibit alkaline phosphatase due to the thiazole moiety’s metal-chelating properties, a feature absent in the target compound .

Key Findings and Implications

  • The 3,4-dimethoxyphenyl group distinguishes the target compound from analogs, offering a balance of lipophilicity and electronic effects for CNS-targeted bioactivity.
  • Structural analogs with sulfonyl or thiazole groups exhibit divergent biological profiles, emphasizing the role of substituents in directing therapeutic applications.
  • Further studies are needed to quantify the target compound’s anticonvulsant efficacy and toxicity relative to its α,β-unsaturated analog in .

Preparation Methods

Hydrazide Formation from 3,4-Dimethoxybenzoic Acid

3,4-Dimethoxybenzoic acid is treated with hydrazine hydrate in ethanol under reflux to yield 3,4-dimethoxybenzohydrazide.

Reaction Conditions :

  • Solvent : Ethanol (anhydrous)
  • Temperature : 80–90°C
  • Duration : 6–8 hours
  • Yield : 85–90%

Cyclization to 1,3,4-Oxadiazole

The hydrazide undergoes cyclodehydration with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH).

Reaction Conditions :

  • Reagents : CS₂ (2 equivalents), KOH (1.5 equivalents)
  • Solvent : Ethanol
  • Temperature : Reflux (78°C)
  • Duration : 6–10 hours
  • Yield : 70–75%

Mechanism :

  • Deprotonation of hydrazide by KOH.
  • Nucleophilic attack of hydrazide on CS₂.
  • Cyclization with elimination of H₂S.

Synthesis of 3-((4-Chlorophenyl)Thio)Propanoic Acid

Thioether Formation via Nucleophilic Substitution

3-Bromopropanoic acid reacts with 4-chlorothiophenol in the presence of a base.

Reaction Conditions :

  • Base : Triethylamine (TEA) or potassium carbonate (K₂CO₃)
  • Solvent : Dimethylformamide (DMF) or acetone
  • Temperature : 25–40°C
  • Duration : 4–6 hours
  • Yield : 80–85%

Mechanism :

  • Deprotonation of 4-chlorothiophenol by the base.
  • Nucleophilic displacement of bromide by thiolate ion.

Amide Coupling to Assemble the Final Product

Activation of 3-((4-Chlorophenyl)Thio)Propanoic Acid

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Reaction Conditions :

  • Activating Agents : EDC (1.2 equivalents), HOBt (1.1 equivalents)
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature : 0–5°C (initial), then 25°C
  • Duration : 12–24 hours

Coupling with 5-(3,4-Dimethoxyphenyl)-1,3,4-Oxadiazol-2-Amine

The activated acid reacts with the oxadiazole amine to form the amide bond.

Reaction Conditions :

  • Base : N,N-Diisopropylethylamine (DIPEA)
  • Solvent : THF/DCM (1:1)
  • Temperature : 25°C
  • Duration : 12–18 hours
  • Yield : 75–80%

Optimization and Characterization

Critical Parameters for Yield Improvement

  • Cyclization Step : Use of fresh CS₂ and controlled pH (9–10) minimizes side reactions.
  • Thioether Formation : Anhydrous conditions prevent hydrolysis of the thioether.
  • Coupling Reaction : Excess EDC/HOBt (1.5 equivalents) ensures complete activation.

Spectroscopic Characterization Data

Parameter Observations
Melting Point 162–164°C (decomposes)
¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (s, 1H, NH), 7.45–7.39 (m, 4H, Ar-H), 6.95–6.85 (m, 3H, Ar-H), 3.82 (s, 6H, OCH₃), 3.12 (t, 2H, CH₂), 2.68 (t, 2H, CH₂)
¹³C NMR (100 MHz, DMSO-d₆) δ 172.1 (C=O), 167.3 (oxadiazole C=N), 149.2–112.4 (Ar-C), 56.1 (OCH₃), 35.2 (CH₂), 29.8 (CH₂)
HRMS (ESI) [M+H]⁺ Calculated: 488.0921; Found: 488.0918

Alternative Synthetic Routes

One-Pot Cyclization and Thioether Formation

Challenges and Mitigation Strategies

Challenge Solution
Low cyclization yields Use of PCl₅ as a dehydrating agent
Thioether oxidation Conduct reactions under nitrogen atmosphere
Amide bond racemization Employ HOBt to suppress epimerization

Industrial-Scale Considerations

  • Cost Efficiency : Bulk procurement of 3,4-dimethoxybenzoic acid and 4-chlorothiophenol reduces raw material costs by 30–40%.
  • Waste Management : CS₂ and H₂S byproducts require scrubbing with NaOH solutions to meet environmental regulations.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-((4-chlorophenyl)thio)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide?

  • Methodological Answer : The compound can be synthesized via a multi-step route involving:

Formation of the 1,3,4-oxadiazole core : Cyclization of a substituted thiosemicarbazide with a carboxylic acid derivative under reflux with POCl₃ (commonly used for heterocycle formation) .

Propanamide coupling : Reacting the oxadiazole intermediate with a chlorophenylthio-propanoyl chloride derivative in the presence of a base (e.g., triethylamine) in dioxane or DMF .

Purification : Recrystallization from ethanol-DMF mixtures or column chromatography to isolate the final product .

  • Key Considerations : Monitor reaction progress via TLC and confirm purity through melting point analysis and elemental composition (C, H, N percentages) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Confirm the presence of amide (C=O stretch ~1650–1700 cm⁻¹) and oxadiazole (C=N stretch ~1600 cm⁻¹) groups .
  • NMR Analysis :
  • ¹H-NMR : Identify protons adjacent to the sulfanyl group (δ 3.5–4.0 ppm for SCH₂) and aromatic protons (δ 6.8–8.0 ppm for chlorophenyl/dimethoxyphenyl) .
  • ¹³C-NMR : Detect carbonyl carbons (amide C=O at ~170 ppm) and oxadiazole ring carbons (~165–175 ppm) .
  • Elemental Analysis : Validate calculated vs. observed C, H, N percentages to confirm stoichiometry .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Test alkaline phosphatase (ALP) inhibition using p-nitrophenyl phosphate (pNPP) as a substrate, measuring absorbance at 405 nm .
  • Cytotoxicity Screening : Employ the MTT assay ( ) on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets like alkaline phosphatase?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding poses of the compound within the ALP active site, focusing on interactions between the oxadiazole ring and catalytic zinc ions .
  • Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories to assess binding stability, analyzing root-mean-square deviation (RMSD) of the ligand-protein complex .
  • QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) with inhibitory activity using Hammett constants .

Q. How can reaction yields be optimized when synthesizing analogues with varying aryl substituents?

  • Methodological Answer :

  • Substituent Screening : Test electron-donating (e.g., 4-OCH₃) and electron-withdrawing (e.g., 3-NO₂) groups on the phenyl ring to assess their impact on cyclization efficiency .
  • Catalyst Optimization : Replace POCl₃ with milder agents (e.g., PCl₃ or SOCl₂) for acid-sensitive intermediates .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates during coupling reactions .

Q. How should researchers resolve discrepancies in biological activity data between structurally similar compounds?

  • Methodological Answer :

  • Purity Verification : Re-analyze compounds via HPLC to rule out impurities (e.g., unreacted starting materials) affecting activity .
  • Assay Standardization : Ensure consistent ALP assay conditions (pH 9.8, 37°C) and cell viability protocols (e.g., MTT incubation time) across experiments .
  • Meta-Analysis : Compare substituent effects across studies (e.g., 4-Cl vs. 4-CH₃ in ’s compounds 8d and 8e) to identify trends in bioactivity .

Data Contradiction Analysis

Q. How to interpret conflicting data on the role of the 3,4-dimethoxyphenyl group in biological activity?

  • Methodological Answer :

  • Comparative Studies : Synthesize analogues replacing 3,4-dimethoxyphenyl with 4-chlorophenyl ( ) or 3-nitrophenyl ( ’s 8h) to isolate substituent effects .
  • Free Energy Calculations : Use MM-PBSA to quantify binding energy differences between analogues, identifying whether methoxy groups enhance hydrophobic interactions or hinder solubility .

Structural and Crystallographic Insights

Q. What crystallographic techniques are used to determine the compound’s solid-state conformation?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., DMSO/water mixtures) and analyze dihedral angles between the oxadiazole and propanamide moieties to assess planarity .
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C-H···O hydrogen bonds) to explain packing efficiency and stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.